molecular formula C18H15LiN2 B14221553 Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-19-7

Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide

Cat. No.: B14221553
CAS No.: 830326-19-7
M. Wt: 266.3 g/mol
InChI Key: MDOPIPKNEAMFRK-UHFFFAOYSA-N
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Description

Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is a complex organolithium compound It is characterized by the presence of a naphthalene ring, a pyridine ring, and a lithium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of naphthalene derivatives with pyridine derivatives in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with lower oxidation states.

Scientific Research Applications

Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between metal ions and organic molecules.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various substrates.

Mechanism of Action

The mechanism by which Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide exerts its effects involves the interaction of the lithium ion with the naphthalene and pyridine rings. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Lithium naphthalenide: A simpler compound with a naphthalene ring and a lithium ion.

    Lithium pyridylide: Contains a pyridine ring and a lithium ion.

    Lithium phenylmethanide: Features a phenyl ring and a lithium ion.

Uniqueness

Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to the combination of naphthalene and pyridine rings in its structure. This dual-ring system provides distinct electronic and steric properties, making it more versatile in various chemical reactions compared to simpler organolithium compounds.

Properties

CAS No.

830326-19-7

Molecular Formula

C18H15LiN2

Molecular Weight

266.3 g/mol

IUPAC Name

lithium;1-naphthalen-1-yl-N-(pyridin-4-ylmethyl)ethanimine

InChI

InChI=1S/C18H15N2.Li/c1-14(20-13-15-9-11-19-12-10-15)17-8-4-6-16-5-2-3-7-18(16)17;/h2-13H,1H3;/q-1;+1

InChI Key

MDOPIPKNEAMFRK-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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